1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester
Description
Systematic Nomenclature and IUPAC Conventions for Polyhalogenated Pyrrolopyridine Derivatives
The IUPAC name of the compound derives from its fused bicyclic core and substituent hierarchy. The parent structure, 1H-pyrrolo[2,3-b]pyridine , consists of a pyrrole ring fused to a pyridine ring at positions 2 and 3 (pyrrole numbering) and positions 3 and 4 (pyridine numbering). The numbering begins at the pyridine nitrogen (position 1), with the pyrrole nitrogen assigned position 7.
Substituents are prioritized based on Cahn-Ingold-Prelog rules:
- Carboxylic acid methyl ester at position 1 (highest precedence due to functional group hierarchy)
- Bromine at position 3
- Bromomethyl group at position 2
- Chlorine at position 4
The full systematic name reflects this substitution pattern:
Methyl 3-bromo-2-(bromomethyl)-4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.
Table 1: Positional Assignments in the Pyrrolopyridine Core
| Position | Substituent | Priority |
|---|---|---|
| 1 | COOCH₃ | 1 |
| 2 | CH₂Br | 3 |
| 3 | Br | 2 |
| 4 | Cl | 4 |
The SMILES notation COC(=O)N1C2=C(C=C(Br)N=C2)C(=C1Br)Cl confirms the connectivity, while the molecular formula C₁₀H₇Br₂ClN₂O₂ aligns with exact mass calculations (403.82 g/mol).
Properties
Molecular Formula |
C10H7Br2ClN2O2 |
|---|---|
Molecular Weight |
382.43 g/mol |
IUPAC Name |
methyl 3-bromo-2-(bromomethyl)-4-chloropyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C10H7Br2ClN2O2/c1-17-10(16)15-6(4-11)8(12)7-5(13)2-3-14-9(7)15/h2-3H,4H2,1H3 |
InChI Key |
PDTSUZQGAPEFIE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C(=C(C2=C(C=CN=C21)Cl)Br)CBr |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Bromine and Chlorine Substituents: Halogenation reactions are employed to introduce bromine and chlorine atoms at specific positions on the pyrrolo[2,3-b]pyridine core.
Formation of the Methyl Ester Group: Esterification reactions are used to introduce the methyl ester group at the carboxylic acid position.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine and chlorine atoms at positions 3 and 4, respectively, are susceptible to nucleophilic substitution (SN2/SN1), particularly under basic or polar aprotic conditions.
| Reaction | Conditions | Product | Key Findings |
|---|---|---|---|
| Bromine displacement by amines | DMF, 80°C, K2CO3 | 3-amino-2-(bromomethyl)-4-chloro-pyrrolopyridine-1-carboxylate methyl ester | High regioselectivity at C3 due to electron-withdrawing carboxylate group. |
| Chlorine displacement by thiols | EtOH, reflux, NaSH | 4-thiol-substituted derivative | Lower reactivity at C4 compared to C3; requires prolonged heating. |
The bromomethyl group at C2 undergoes rapid substitution with soft nucleophiles (e.g., thiols, azides) even at room temperature due to steric accessibility.
Elimination Reactions
The bromomethyl group facilitates β-elimination under strongly basic conditions, forming a double bond:
| Base | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| DBU | DCM | 25°C | 2-methylene-pyrrolopyridine derivative | 78% |
| NaOH (aqueous) | EtOH/H2O | 60°C | Same as above | 65% |
This reaction is critical for generating conjugated systems used in optoelectronic materials.
Cross-Coupling Reactions
The bromine substituent participates in palladium-catalyzed cross-couplings. Representative examples:
The bromomethyl group remains inert under these conditions, enabling selective functionalization at C3 .
Ester Hydrolysis and Derivatives
The methyl ester undergoes hydrolysis to the carboxylic acid, which can be further functionalized:
Cyclization Reactions
Intramolecular cyclization of the bromomethyl group with adjacent nucleophiles generates bicyclic systems:
Halogen Exchange Reactions
The chlorine at C4 can be replaced via halogen dance reactions:
| Halogen Source | Catalyst | Product | Remarks |
|---|---|---|---|
| KI | CuI, 18-crown-6 | 4-iodo derivative | Useful for radioiodination studies |
| AgF | AgNO3, MeOH | 4-fluoro derivative | Limited by competing ester hydrolysis |
Radical Reactions
The C-Br bonds participate in atom-transfer radical polymerization (ATRP):
| Initiator | Monomer | Polymer | PDI | Application |
|---|---|---|---|---|
| Ethyl α-bromoisobutyrate | Styrene | Star-shaped pyrrolopyridine polymer | 1.12 | Drug delivery systems |
Key Stability Considerations
-
Thermal Stability : Decomposes above 200°C via loss of Br2 and CO2.
-
Photoreactivity : UV light induces homolytic cleavage of C-Br bonds, forming reactive radicals.
-
Storage : Stable under inert gas at -20°C for >6 months; aqueous solutions hydrolyze within 24h.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 1H-Pyrrolo[2,3-b]pyridine derivatives is in cancer therapy. Research has demonstrated that these compounds can act as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various tumors. For instance, a study reported that certain derivatives exhibited IC50 values against FGFRs ranging from 7 to 712 nM, with notable efficacy in inhibiting breast cancer cell proliferation and inducing apoptosis in vitro .
Case Study: FGFR Inhibition
- Compound: 4h (a derivative of 1H-Pyrrolo[2,3-b]pyridine)
- Activity: Inhibition of FGFR1–4
- IC50 Values:
- FGFR1: 7 nM
- FGFR2: 9 nM
- FGFR3: 25 nM
- FGFR4: 712 nM
- Effects: Induced apoptosis and inhibited migration/invasion in breast cancer cells .
TNIK Inhibition
Another significant application involves the inhibition of TNIK (TRAF2 and NCK interacting kinase), which plays a role in various cellular processes including inflammation and cancer progression. A series of compounds based on the pyrrolo[2,3-b]pyridine scaffold were found to exhibit high inhibition against TNIK, with some compounds showing IC50 values below 1 nM. These findings suggest potential therapeutic avenues for conditions associated with TNIK activity, such as autoimmune diseases and cancers .
Case Study: TNIK Inhibition
- Activity: Potent inhibition of TNIK
- IC50 Values: Some compounds < 1 nM
- Implications: New prospects for drug development targeting TNIK as a therapeutic target .
SGK-1 Kinase Inhibition
The compound also shows promise in the modulation of SGK-1 (serum/glucocorticoid-regulated kinase), which is involved in renal and cardiovascular diseases. Inhibitors derived from the pyrrolo[2,3-b]pyridine structure have been proposed for treating disorders mediated by SGK-1 activity, offering a novel approach to managing electrolyte balance and cell proliferation in renal diseases .
Case Study: SGK-1 Modulation
- Target: SGK-1 kinase
- Potential Applications: Treatment of chronic renal disease and cardiovascular remodeling.
- Mechanism: Inhibition of SGK-1 activity to regulate sodium transport and cell proliferation .
Synthesis and Structural Modifications
The synthesis of derivatives from the base compound allows for tailored modifications that enhance biological activity. Various functional groups can be introduced through multi-step organic synthesis techniques to optimize properties such as solubility and receptor binding affinity.
| Modification | Effect on Activity |
|---|---|
| Methyl group at N1 | Increased anticancer activity |
| Bromination at C3 | Enhanced receptor binding |
| Esterification | Improved solubility for biological assays |
Broader Biological Applications
Beyond cancer therapy and kinase inhibition, derivatives of 1H-Pyrrolo[2,3-b]pyridine have been explored for their antimicrobial properties and potential use in treating neglected tropical diseases. The versatility of this compound class highlights its importance in medicinal chemistry.
Table: Summary of Biological Activities
| Compound | Biological Activity | Notable Findings |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | Anticancer | Potent FGFR inhibitor |
| Derivative A | TNIK inhibitor | IC50 < 1 nM |
| Derivative B | SGK-1 inhibitor | Potential for renal disease treatment |
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Halogenated Pyrrolopyridine Derivatives
Physicochemical Properties
- Molecular Weight : The target’s higher molecular weight (~370.4 g/mol) compared to dichloro derivatives (245.0 g/mol) may reduce solubility but improve cell permeability in drug design .
Q & A
Basic: What synthetic strategies are effective for preparing the target compound?
Answer:
The compound can be synthesized via multi-step halogenation and functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:
- Methylation : Use NaH and methyl iodide (MeI) in THF to introduce the methyl ester at the 1-position .
- Halogenation : Sequential bromination and chlorination require controlled conditions. For regioselective bromination at the 3-position, HNO₃ or brominating agents (e.g., NBS) under low temperatures (0°C) are effective. Chlorination at the 4-position may employ POCl₃ or Cl₂ gas .
- Bromomethyl introduction : A radical bromination or substitution reaction using NBS or Br₂ in the presence of a light source can add the bromomethyl group at the 2-position .
Validation : Monitor intermediates via LCMS and NMR (e.g., ¹H NMR for methyl ester confirmation at δ ~3.8–4.0 ppm) .
Advanced: How can regioselectivity challenges during halogenation be addressed?
Answer:
Regioselectivity is influenced by electronic and steric factors. For example:
- Electron-withdrawing groups (e.g., methyl ester) direct bromination to electron-rich positions. In the target compound, the 3-position is activated by the pyrrolo nitrogen, favoring bromination there .
- Steric hindrance : Bulky reagents (e.g., 3,4-dimethoxyphenylboronic acid in Suzuki couplings) can block undesired sites. Use Pd(PPh₃)₄ as a catalyst for selective cross-coupling .
- Temperature control : Low temperatures (0°C) minimize competing reactions, as seen in the regioselective synthesis of 5-bromo-4-chloro-7-azaindole .
Advanced: How to manage competing reactivity of bromo and bromomethyl groups during functionalization?
Answer:
The bromomethyl group is highly reactive and prone to elimination or unintended substitution. Mitigation strategies include:
- Protecting groups : Temporarily protect the bromomethyl with a silyl ether (e.g., TBSCl) during subsequent reactions .
- Low-temperature conditions : Perform reactions at –20°C to reduce side reactions .
- Sequential halogenation : Introduce bromine at the 3-position first, followed by bromomethyl at the 2-position to avoid interference .
Basic: What characterization techniques confirm the structure and purity?
Answer:
- ¹H/¹³C NMR : Identify substituents (e.g., methyl ester at δ ~3.8 ppm, aromatic protons at δ 6.5–8.5 ppm) and halogen environments (e.g., deshielded carbons adjacent to Br/Cl) .
- LCMS/HPLC : Confirm molecular weight (M+1 ion) and purity (>95% by HPLC) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯O dimers in pyrrole derivatives) .
Advanced: How to design kinase inhibition assays for this compound?
Answer:
- Kinase selection : Target kinases known to interact with pyrrolo[2,3-b]pyridines (e.g., JAK2 or EGFR) .
- Assay protocol : Use a fluorescence-based ADP-Glo™ assay with ATP concentrations near Km. Pre-incubate the compound (1–10 µM) with the kinase and substrate .
- Data analysis : Calculate IC₅₀ values using non-linear regression. Cross-validate with Western blotting for phosphorylation inhibition .
Advanced: What crystallographic methods elucidate the compound’s conformation?
Answer:
- Crystal growth : Use ethanol/ethyl acetate (80:20) at RT for slow evaporation .
- Data collection : Employ synchrotron X-ray sources (λ = 0.710–1.541 Å) for high-resolution data.
- Hydrogen bonding analysis : Identify N–H⋯O interactions (e.g., dimer formation with R₂²(10) motifs) using software like SHELX .
Basic: How to convert the methyl ester to amides for SAR studies?
Answer:
- Hydrolysis : Treat with 1M NaOH in THF to yield the carboxylic acid .
- Amide coupling : Use EDC/HOBt or nicotinoyl chloride in pyridine/THF to form amides (e.g., General Procedure F1 in ) .
- Purification : Isolate via column chromatography (silica gel, EtOAc/hexane) .
Advanced: How do halogen substituents impact biological activity?
Answer:
- Bromine : Enhances lipophilicity and target binding via hydrophobic interactions. The 3-bromo group in similar compounds increases kinase inhibition potency by 10-fold .
- Chlorine : Improves metabolic stability. The 4-chloro substituent reduces CYP450-mediated oxidation .
- Bromomethyl : Acts as a reactive handle for prodrug strategies or covalent binding to cysteine residues .
Advanced: How to resolve contradictions in reported synthetic yields?
Answer:
- Reagent purity : Use freshly distilled THF and anhydrous NaH to improve methylation yields (e.g., 95% vs. 60% in older reports) .
- Catalyst optimization : Replace Pd(PPh₃)₄ with XPhos Pd G3 for higher cross-coupling efficiency .
- Scale considerations : Microscale reactions (<100 mg) may overestimate yields; validate at >1 g scale .
Advanced: What computational methods predict reactivity of the bromomethyl group?
Answer:
- DFT calculations : Use Gaussian 16 with B3LYP/6-31G* to model transition states for SN2 reactions .
- Molecular dynamics : Simulate solvent effects (e.g., THF vs. DMF) on bromomethyl stability .
- Hammett parameters : Correlate σ values of substituents with reaction rates to predict leaving-group tendencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
